![molecular formula C10H20N2O3 B13907839 ethyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate](/img/structure/B13907839.png)
ethyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate is an organic compound with the molecular formula C10H20N2O3. It is a derivative of amino acids and is often used in various chemical and biological research applications. This compound is known for its unique structure, which includes an ethyl ester group and an amino acid moiety, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate typically involves the reaction of 2-amino-3,3-dimethylbutanoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Amidation: The amino group can react with carboxylic acids or their derivatives to form amides.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Amidation: Carboxylic acids or acid chlorides in the presence of coupling agents like EDCI or DCC.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Hydrolysis: 2-amino-3,3-dimethylbutanoic acid and ethanol.
Amidation: Various amides depending on the carboxylic acid used.
Substitution: Different esters or amides based on the nucleophile.
Scientific Research Applications
Ethyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting biochemical pathways. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester used as a solvent.
Methyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate: A similar compound with a methyl ester group instead of an ethyl group.
2-amino-3,3-dimethylbutanoic acid: The parent amino acid without the ester group.
Uniqueness
This compound is unique due to its combination of an amino acid moiety and an ethyl ester group, which provides distinct chemical properties and reactivity. This makes it a valuable intermediate in synthetic chemistry and a useful tool in various research applications.
Properties
Molecular Formula |
C10H20N2O3 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
ethyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate |
InChI |
InChI=1S/C10H20N2O3/c1-5-15-7(13)6-12-9(14)8(11)10(2,3)4/h8H,5-6,11H2,1-4H3,(H,12,14)/t8-/m1/s1 |
InChI Key |
CCWYBBRMBBKSRQ-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](C(C)(C)C)N |
Canonical SMILES |
CCOC(=O)CNC(=O)C(C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



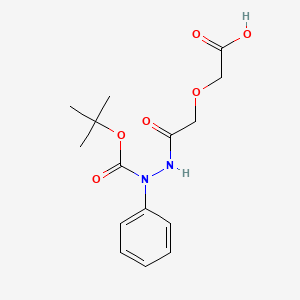
![1-[5-[4-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea](/img/structure/B13907773.png)

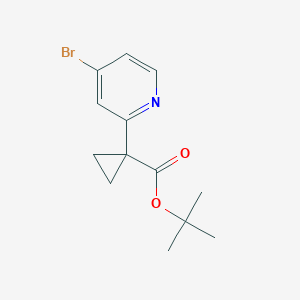
![[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B13907786.png)
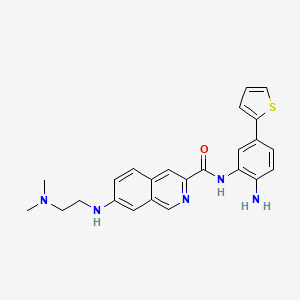
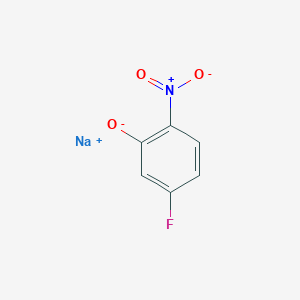
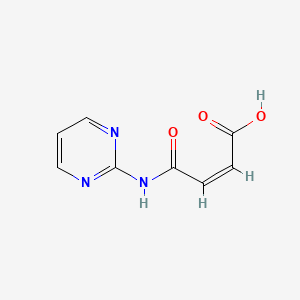
![(2S)-2-amino-3,3-dimethyl-N-[(3-sulfamoylphenyl)methyl]butanamide](/img/structure/B13907808.png)
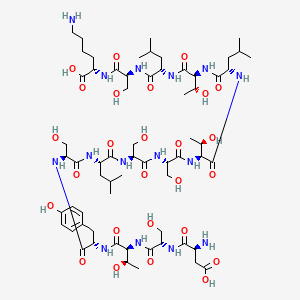
![6-Hydroxyspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13907825.png)
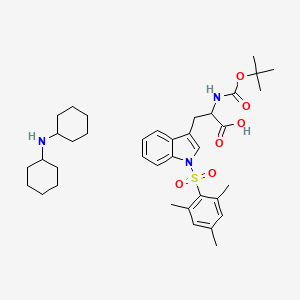
![6-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13907838.png)
